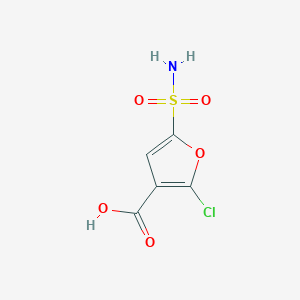

2-Chloro-5-sulfamoylfuran-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-5-sulfamoylfuran-3-carboxylic acid is a compound that is likely to be of interest due to its potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their biological activities. For instance, derivatives of dihydrobenzofuran with sulfamoyl groups have been synthesized and tested for diuretic and saluretic activities, as well as uricosuric activity in rats and mice . Similarly, benzenecarboxamide derivatives with sulfamoyl groups have been investigated for their inhibitory effects on carbonic anhydrase isozymes and their potential as topical antiglaucoma agents .

Synthesis Analysis

The synthesis of related compounds involves the introduction of sulfamoyl groups into specific positions on the benzofuran or benzenecarboxamide core. For example, the synthesis of 6,7-dichloro-5-sulfamoyl-2,3-dihydrobenzofuran-2-carboxylic acids involved various substitutions at the 5-position to explore structure-activity relationships . In the case of benzenecarboxamide derivatives, the reaction of 4-chloro-3-sulfamoyl benzoic acid with carboxy-protected amino acids or dipeptides led to the formation of compounds with strong carbonic anhydrase inhibitory activity .

Molecular Structure Analysis

The molecular structure of these compounds plays a crucial role in their biological activity. For instance, the presence of chloro and sulfamoyl groups on the benzofuran and benzenecarboxamide scaffolds significantly affects their pharmacological profile. The enantiomers of the benzofuran derivatives showed different levels of diuretic, saluretic, and uricosuric activities, indicating the importance of stereochemistry in their function . Similarly, the position of the sulfamoyl group on the benzenecarboxamide derivatives influenced their affinity for different carbonic anhydrase isozymes .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their biological activity. The introduction of sulfamoyl groups and other substituents requires careful selection of reaction conditions and starting materials to achieve the desired modifications. The reactivity of these groups under physiological conditions can also influence the pharmacokinetics and pharmacodynamics of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are essential for their biological activity and potential as pharmaceutical agents. These properties can affect the compounds' absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for their efficacy and safety as drugs. The papers provided do not directly discuss these properties for 2-Chloro-5-sulfamoylfuran-3-carboxylic acid, but they are important considerations in the development of related compounds .

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

2-Chloro-5-sulfamoylfuran-3-carboxylic acid and its derivatives play a crucial role in the synthesis of various organic compounds. For instance, novel biological-based nano organo solid acids with urea moiety have been synthesized and characterized for their catalytic applications in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives under mild and green conditions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015). Similarly, sulfamic acid and related sulfonate derivatives have been utilized as catalysts in various organic transformations, indicating their versatility in facilitating chemical reactions (Andersen et al., 2008).

Pharmaceutical and Biomedical Applications

In the biomedical field, derivatives of 2-Chloro-5-sulfamoylfuran-3-carboxylic acid have been explored for their potential in drug development and diagnostic applications. A water-soluble near-infrared dye developed from this chemical framework has shown potential in cancer detection using optical imaging, demonstrating the compound's utility in developing molecular-based beacons for disease diagnosis (Pham, Medarova, & Moore, 2005).

Environmental Applications

Environmental sustainability and remediation have also benefited from the applications of 2-Chloro-5-sulfamoylfuran-3-carboxylic acid derivatives. For instance, sulfonated graphene oxide has been shown to be an effective catalyst for the conversion of 5-(hydroxymethyl)-2-furfural into biofuels, highlighting the role of such compounds in facilitating green chemistry processes and the production of renewable energy sources (Antunes et al., 2014).

Corrosion Inhibition

The derivatives of 2-Chloro-5-sulfamoylfuran-3-carboxylic acid have been investigated for their potential as corrosion inhibitors, which is crucial for extending the lifespan of metal structures and components in industrial applications. For example, 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid has been studied as a potential inhibitor for mild steel corrosion in acidic media, demonstrating the compound's applicability in protecting metals from degradation (Sappani & Karthikeyan, 2014).

Propiedades

IUPAC Name |

2-chloro-5-sulfamoylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO5S/c6-4-2(5(8)9)1-3(12-4)13(7,10)11/h1H,(H,8,9)(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTOQTVQGHMWCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1C(=O)O)Cl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-sulfamoylfuran-3-carboxylic acid | |

CAS RN |

2138410-16-7 |

Source

|

| Record name | 2-chloro-5-sulfamoylfuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-propyl-1H-pyrazole](/img/structure/B2562558.png)

![5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2562566.png)

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-3-cyclopropylpyrrolidine-1-carboxylate](/img/structure/B2562572.png)

![2-[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2562574.png)

![4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2562578.png)

![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2562579.png)